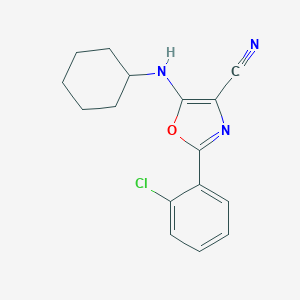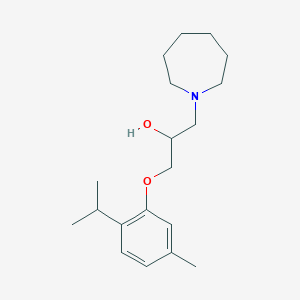
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine, also known as NTNH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action has been studied extensively. In
科学研究应用
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has several potential scientific research applications. One of the most promising applications is in the field of organic electronics. Researchers have found that 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine can be used as a dopant in organic semiconductors, which can improve their electrical conductivity. Additionally, 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
作用机制
The mechanism of action of 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine is not fully understood, but researchers have identified several potential pathways. One potential mechanism of action is through the inhibition of enzymes involved in the biosynthesis of DNA and RNA. Another potential mechanism of action is through the inhibition of the MAP kinase signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been shown to have neuroprotective effects and can improve cognitive function in animal models.
实验室实验的优点和局限性
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful compound for research. Additionally, 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds. However, one limitation is that 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine is not very water-soluble, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Additionally, researchers could explore the use of 4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine in other applications, such as in the field of organic electronics. Finally, researchers could investigate ways to optimize the synthesis method to increase yield and purity.
属性
产品名称 |
4-Nitro-5,6,7,8-tetrahydro-1-naphthalenamine |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
4-nitro-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12N2O2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h5-6H,1-4,11H2 |
InChI 键 |
XLIJWXXMBCYZET-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C=CC(=C2C1)N)[N+](=O)[O-] |
规范 SMILES |
C1CCC2=C(C=CC(=C2C1)N)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)



![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)



![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)

![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)
![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)